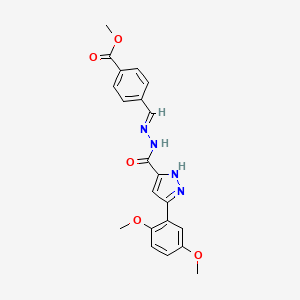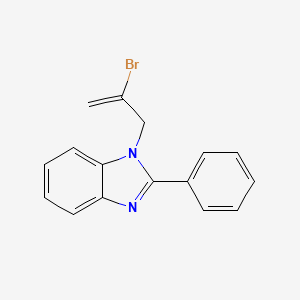
4((5-(2,5-DI-Meo-PH)2H-pyrazole-3-carbonyl)hydrazonomethyl)benzoic acid ME ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4((5-(2,5-DI-Meo-PH)2H-pirazol-3-carbonil)hidrazonometil)benzoico éster ME es un compuesto orgánico complejo con la fórmula molecular C21H20N4O5 y un peso molecular de 408.417 g/mol Este compuesto es conocido por su estructura única, que incluye un anillo de pirazol sustituido con grupos metoxi fenilo y una porción de éster de ácido benzoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4((5-(2,5-DI-Meo-PH)2H-pirazol-3-carbonil)hidrazonometil)benzoico éster ME generalmente implica múltiples pasos, comenzando con la formación del anillo de pirazol. Un método común involucra la cicloadición de N-isocianoiminotrifenilfosforano con alquinos terminales para formar pirazoles . Esta reacción está mediada por plata y ofrece condiciones suaves con un amplio alcance de sustratos.
Esto se puede lograr a través de diversas reacciones de acoplamiento, como el acoplamiento Suzuki-Miyaura, que es conocido por sus condiciones suaves y tolerantes a grupos funcionales .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4((5-(2,5-DI-Meo-PH)2H-pirazol-3-carbonil)hidrazonometil)benzoico éster ME puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos metoxi fenilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se usan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos en condiciones ácidas o básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede dar como resultado varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
El ácido 4((5-(2,5-DI-Meo-PH)2H-pirazol-3-carbonil)hidrazonometil)benzoico éster ME tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 4((5-(2,5-DI-Meo-PH)2H-pirazol-3-carbonil)hidrazonometil)benzoico éster ME implica su interacción con objetivos y vías moleculares específicos. La estructura única del compuesto le permite unirse a ciertas enzimas y receptores, modulando su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas. Los objetivos y vías moleculares exactos involucrados aún se encuentran bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-((5-(2-Meo-PH)-2H-pirazol-3-carbonil)-hidrazonometil)-benzoico éster ME
- (2-((5-(4-Meo-PH)-2H-pirazol-3-carbonil)-hidrazonometil)-fenoxi)-ácido acético
Unicidad
El ácido 4((5-(2,5-DI-Meo-PH)2H-pirazol-3-carbonil)hidrazonometil)benzoico éster ME es único debido a la presencia de dos grupos metoxi fenilo en el anillo de pirazol, lo que puede influir significativamente en su reactividad química y actividad biológica
Propiedades
Fórmula molecular |
C21H20N4O5 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H20N4O5/c1-28-15-8-9-19(29-2)16(10-15)17-11-18(24-23-17)20(26)25-22-12-13-4-6-14(7-5-13)21(27)30-3/h4-12H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
Clave InChI |
MZMLBOPTJGTSHL-WSDLNYQXSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11695723.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695743.png)
![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11695757.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11695769.png)
![3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695770.png)
![(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11695773.png)

